Menaquinone 12
Overview
Description
Menaquinones, also known as vitamin K2, are a group of compounds that play a crucial role in human biology, particularly in blood clotting and bone health, as well as in bacterial electron transport systems. Menaquinone 12 (MK-12) is a specific form within this group, characterized by the presence of a methylnaphthoquinone unit and a side chain composed of isoprene units .
Synthesis Analysis
The synthesis of menaquinones, including MK-12, involves several strategies. These include nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. The synthesis of MK-12 and its derivatives is often challenging due to their hydrophobic nature, which complicates their solubility in water. A common method for synthesizing truncated MK-derivatives, which are more soluble, is Friedel-Crafts alkylation. However, this method typically results in low yields and a mixture of isomers .
Molecular Structure Analysis
Menaquinone-2 (MK-2), a truncated version of MK-12, has been studied to understand the conformation of these molecules. Using 2D NMR spectroscopy, it was found that MK-2 adopts a folded U-shaped conformation, which is influenced by the solvent environment. This conformation is significant as it affects the molecule's interaction with membrane interfaces and its redox potential, which varies across different organic solvents .
Chemical Reactions Analysis
The biosynthesis of menaquinones involves several key intermediates and reactions. For instance, the stereochemistry of a critical intermediate in menaquinone biosynthesis, 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, was determined, which is essential for understanding the entire biosynthetic pathway . Additionally, the synthesis of o-succinylbenzoate (OSB), a precursor in menaquinone biosynthesis, was found not to require the decarboxylase activity of the ketoglutarate dehydrogenase complex, contrary to previous assumptions .
Physical and Chemical Properties Analysis
Menaquinones are highly hydrophobic due to their long isoprene side chains, which affect their solubility and biological activity. The physical state of the cell membrane can influence the synthesis of menaquinones in microorganisms. For example, changes in the ratio of saturated to unsaturated fatty acids and the average lipid length in the cell membrane can enhance menaquinone synthesis . Furthermore, the conformation of menaquinones, such as MK-2, can vary depending on the solvent and the presence of model membranes, which in turn affects their chemical properties, such as redox potential .
Scientific Research Applications
Bone Health and Osteoporosis
Research indicates that Vitamin K, particularly menaquinone (a form of Vitamin K2), plays a significant role in bone health. Studies have demonstrated that menaquinone supplementation may contribute to the reduction of bone loss and potentially lower the risk of fractures, especially vertebral fractures. Specifically, menaquinone-4 has shown promise in reducing bone loss and positively impacting fracture incidence among Japanese populations. These findings suggest that menaquinone supplementation could be an effective strategy for maintaining bone health and preventing osteoporosis-related fractures (Cockayne et al., 2006), (Iwamoto, 2014).
Cardiovascular Health
Vitamin K2, specifically menaquinone, has also been associated with cardiovascular benefits. Research suggests that menaquinone intake may reduce the risk of coronary calcification and coronary heart disease. It has been found to lower arterial stiffness, a factor contributing to cardiovascular health. However, more comprehensive and large-scale randomized controlled trials are needed to firmly establish the clinical benefits of menaquinone supplementation in the context of cardiovascular health (Buchanan et al., 2016).
Cancer
Preliminary studies suggest a potential role for menaquinone in cancer prevention and treatment. Intake of menaquinone has been associated with reduced overall incidence and mortality of certain cancers. Clinical trials have hinted at its possible efficacy in reducing recurrence and death from hepatocellular carcinoma. However, these findings are preliminary, and more research is required to determine the definitive benefits of menaquinone supplementation in cancer therapy (Buchanan et al., 2016).
Future Directions
There is increasing interest in the potential health benefits of Vitamin K2 beyond its role in coagulation . An ongoing clinical trial is intended to address whether Vitamin K2 and D3 supplementation might positively impact the biological process of bone healing . Further investigations are needed to establish how differences among the Vitamin K forms may influence tissue specificities and their role in human health .
properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-3-methylnaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H104O2/c1-54(2)28-17-29-55(3)30-18-31-56(4)32-19-33-57(5)34-20-35-58(6)36-21-37-59(7)38-22-39-60(8)40-23-41-61(9)42-24-43-62(10)44-25-45-63(11)46-26-47-64(12)48-27-49-65(13)52-53-67-66(14)70(72)68-50-15-16-51-69(68)71(67)73/h15-16,28,30,32,34,36,38,40,42,44,46,48,50-52H,17-27,29,31,33,35,37,39,41,43,45,47,49,53H2,1-14H3/b55-30+,56-32+,57-34+,58-36+,59-38+,60-40+,61-42+,62-44+,63-46+,64-48+,65-52+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQRCGAQNZQEJS-WPPIEQSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H104O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Menaquinone 12 | |
CAS RN |
27670-93-5 | |
Record name | Menaquinone 12 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027670935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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